An In-depth Technical Guide on the Synthesis and Biosynthesis of CER8-d9 Ceramide (N-palmitoyl(d9)-6R-hydroxysphingosine)
An In-depth Technical Guide on the Synthesis and Biosynthesis of CER8-d9 Ceramide (N-palmitoyl(d9)-6R-hydroxysphingosine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of CER8-d9 ceramide, a deuterated form of N-palmitoyl-6R-hydroxysphingosine. It delves into the biosynthetic pathways of its core components, the 6-hydroxysphingosine backbone and the palmitoyl (B13399708) chain, and explores the enzymatic processes involved in their assembly. While the existence of a specific "Ceramide Synthase 8" (CERS8) is not supported by current literature, this guide discusses the roles of the known six mammalian ceramide synthases (CERS1-6) and their substrate specificities, hypothesizing the likely involvement of CERS5 or CERS6 in the acylation of 6-hydroxysphingosine with palmitoyl-CoA. Detailed methodologies for the chemical synthesis of deuterated ceramides (B1148491) and state-of-the-art experimental protocols for the extraction and quantitative analysis of 6-hydroxylated ceramides using liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented. Furthermore, this guide includes quantitative data on the abundance of related ceramides in human tissues and provides visual representations of the relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this important class of sphingolipids.
Introduction to 6-Hydroxylated Ceramides
Ceramides are a class of sphingolipids composed of a sphingoid base and an N-acylated fatty acid. They are integral structural components of cellular membranes and act as critical signaling molecules in a myriad of cellular processes, including apoptosis, cell proliferation, and differentiation.[1] The diversity of ceramide species arises from variations in both the sphingoid base and the fatty acid chain length, saturation, and hydroxylation.
One such variation is the presence of a hydroxyl group at the 6th position of the sphingoid base, forming 6-hydroxysphingosine. Ceramides containing this modified base, such as N-palmitoyl-6R-hydroxysphingosine, are particularly abundant in the stratum corneum of the human epidermis, where they play a crucial role in maintaining the skin's permeability barrier.[2][3] Altered levels of 6-hydroxylated ceramides have been associated with skin disorders like atopic dermatitis.[1]
The deuterated form, CER8-d9 (N-palmitoyl(d9)-6R-hydroxysphingosine), serves as an invaluable internal standard for accurate quantification of its endogenous counterpart in biological samples by mass spectrometry.[2] This guide will elucidate the synthesis and biosynthetic pathways related to this specific deuterated ceramide.
Biosynthesis of N-palmitoyl-6R-hydroxysphingosine
The biosynthesis of N-palmitoyl-6R-hydroxysphingosine occurs primarily in the endoplasmic reticulum and involves two key processes: the formation of the 6-hydroxysphingosine backbone and its subsequent N-acylation with palmitic acid.
De Novo Synthesis of the Sphingoid Backbone
The de novo synthesis of sphingoid bases begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[4] This initial step is followed by a series of enzymatic reactions to produce dihydrosphingosine (sphinganine). The introduction of the double bond to form sphingosine (B13886) is catalyzed by dihydroceramide (B1258172) desaturase 1 (DEGS1).
The Unidentified 6-Hydroxylase
The specific enzyme responsible for the hydroxylation of the sphingoid base at the 6-position has not yet been definitively identified in the scientific literature. This hydroxylation is a critical step in the formation of 6-hydroxysphingosine-containing ceramides. Further research is required to isolate and characterize the "6-hydroxylase" enzyme.
N-Acylation by Ceramide Synthases (CERS)
Once the 6-hydroxysphingosine backbone is formed, it is N-acylated with a fatty acid, in this case, palmitic acid (C16:0), to form the ceramide. This reaction is catalyzed by a family of six ceramide synthases (CERS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths.[5]
While a "Ceramide Synthase 8" is not described in the current literature, the existing CERS enzymes are responsible for the diversity of ceramide species. Based on their known substrate specificities, CERS5 and CERS6 , which preferentially utilize palmitoyl-CoA (C16:0-CoA), are the most likely candidates for the synthesis of N-palmitoyl-6-hydroxysphingosine.
Chemical Synthesis of CER8-d9 Ceramide
Deuterated ceramides like CER8-d9 are chemically synthesized for use as internal standards in quantitative mass spectrometry. The synthesis of N-palmitoyl(d9)-6R-hydroxysphingosine involves the coupling of a protected 6R-hydroxysphingosine backbone with a deuterated palmitic acid derivative.
A common synthetic strategy involves:
-
Synthesis of the 6R-hydroxysphingosine backbone: This can be achieved through various stereoselective synthetic routes, often starting from chiral precursors.
-
Synthesis of deuterated palmitic acid: Deuterium atoms are introduced into the palmitic acid molecule, typically at the terminal methyl and adjacent methylene (B1212753) groups, to create the d9 variant.
-
Coupling Reaction: The protected 6R-hydroxysphingosine is coupled with the activated deuterated palmitic acid to form the amide bond.
-
Deprotection: The protecting groups on the hydroxyl functionalities of the sphingoid backbone are removed to yield the final CER8-d9 product.
Quantitative Data
Quantitative analysis of 6-hydroxylated ceramides is crucial for understanding their physiological and pathological roles. The following table summarizes the levels of N-palmitoyl-6-hydroxysphingosine (referred to as Cer(d18:1/16:0) NH) and related ceramides in human stratum corneum.
| Ceramide Species | Mean Concentration (pmol/µg protein) in Human Stratum Corneum | Reference |
| N-palmitoyl-6-hydroxysphingosine (Cer(d18:1/16:0) NH) | 1.2 ± 0.4 | [2] |
| N-stearoyl-6-hydroxysphingosine (Cer(d18:1/18:0) NH) | 0.8 ± 0.2 | [2] |
| N-lignoceroyl-6-hydroxysphingosine (Cer(d18:1/24:0) NH) | 3.1 ± 0.8 | [2] |
| N-palmitoyl-sphingosine (Cer(d18:1/16:0) NS) | 0.5 ± 0.1 | [2] |
| N-palmitoyl-phytosphingosine (Cer(t18:0/16:0) NP) | 4.3 ± 1.1 | [2] |
Experimental Protocols
Accurate quantification of CER8-d9 and its endogenous counterparts requires robust experimental protocols. The following sections detail the key methodologies.
Lipid Extraction from Biological Samples (e.g., Stratum Corneum)
This protocol is adapted from the method described by Kihara et al. (2020).[2]
Materials:
-
Tape-stripped stratum corneum samples
-
Deuterated internal standards (including CER8-d9)
-
Water
-
Glass tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place the tape strip in a glass tube containing 400 µL of methanol.
-
Spike the sample with a known amount of the deuterated internal standard mixture, including CER8-d9.
-
Add 800 µL of chloroform and 240 µL of water to the methanol extract.
-
Vortex the mixture thoroughly for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
Quantitative Analysis by LC-MS/MS
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.2% formic acid and 2 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.2% formic acid.
-
Gradient: A suitable gradient to separate the ceramide species.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard. For N-palmitoyl-6-hydroxysphingosine, a characteristic transition would involve the precursor ion [M+H]+ and a fragment ion corresponding to the loss of water molecules from the sphingoid base.
-
Quantification: The concentration of the endogenous ceramide is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve constructed with known concentrations of the non-deuterated standard and a fixed concentration of the deuterated internal standard.
Conclusion
CER8-d9, or N-palmitoyl(d9)-6R-hydroxysphingosine, is a vital tool for the accurate quantification of its endogenous counterpart, a key lipid in maintaining skin barrier function. While the complete biosynthetic pathway of 6-hydroxylated ceramides is still under investigation, particularly the identification of the 6-hydroxylase enzyme, current knowledge points to the involvement of the established de novo ceramide synthesis pathway and acylation by known ceramide synthases, likely CERS5 or CERS6. The detailed experimental protocols provided in this guide offer a robust framework for researchers to precisely measure these important sphingolipids, paving the way for a deeper understanding of their role in health and disease and for the development of novel therapeutic strategies.
References
- 1. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free sphingosines of human skin include 6-hydroxysphingosine and unusually long-chain dihydrosphingosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases - PMC [pmc.ncbi.nlm.nih.gov]
